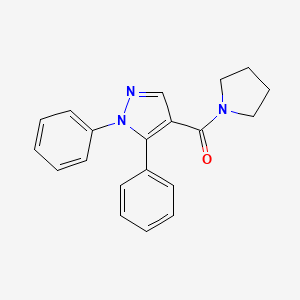
1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride is a chemical compound with the CAS Number: 2138085-30-8 . It has a molecular weight of 213.13 . The IUPAC name for this compound is 1-(thiazol-4-yl)prop-2-en-1-amine dihydrochloride . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for 1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride is 1S/C6H8N2S.2ClH/c1-2-5(7)6-3-9-4-8-6;;/h2-5H,1,7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, including “1-(Thiazol-4-yl)prop-2-en-1-amine dihydrochloride”, have been found to exhibit antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as cardiovascular diseases, neurodegenerative diseases, and cancer .
Analgesic and Anti-inflammatory Activities
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . This suggests that “1-(Thiazol-4-yl)prop-2-en-1-amine dihydrochloride” could potentially be used in the development of new analgesic and anti-inflammatory drugs .
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs . This includes activity against a variety of bacteria and fungi .
Antiviral Activity
Thiazole derivatives have also shown antiviral activity . This suggests that “1-(Thiazol-4-yl)prop-2-en-1-amine dihydrochloride” could potentially be used in the development of new antiviral drugs .
Diuretic Activity
Thiazole derivatives have been found to exhibit diuretic activity . This means that “1-(Thiazol-4-yl)prop-2-en-1-amine dihydrochloride” could potentially be used in the treatment of conditions such as hypertension and edema .
Anticonvulsant Activity
Thiazole derivatives have demonstrated anticonvulsant activity . This suggests that “1-(Thiazol-4-yl)prop-2-en-1-amine dihydrochloride” could potentially be used in the development of new anticonvulsant drugs .
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective activity . This means that “1-(Thiazol-4-yl)prop-2-en-1-amine dihydrochloride” could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antitumor or Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor or cytotoxic activity . This suggests that “1-(Thiazol-4-yl)prop-2-en-1-amine dihydrochloride” could potentially be used in the development of new anticancer drugs .
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Compounds containing thiazole moieties have been reported to exhibit a broad range of biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Similar compounds have been shown to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Compounds with thiazole moieties are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Similar compounds have been reported to exhibit significant analgesic and anti-inflammatory activities .
Propiedades
IUPAC Name |
1-(1,3-thiazol-4-yl)prop-2-en-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.2ClH/c1-2-5(7)6-3-9-4-8-6;;/h2-5H,1,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIRJHMBDKBYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CSC=N1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiazol-4-yl)prop-2-en-1-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide](/img/structure/B2972728.png)
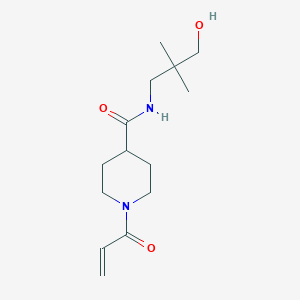

![(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2972731.png)
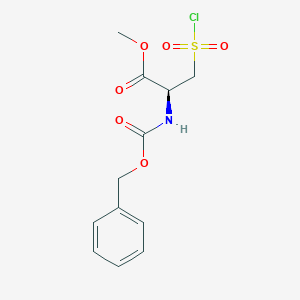
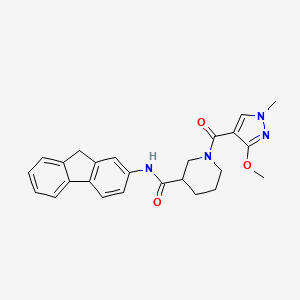
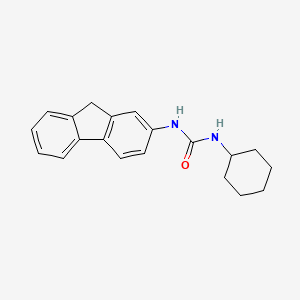
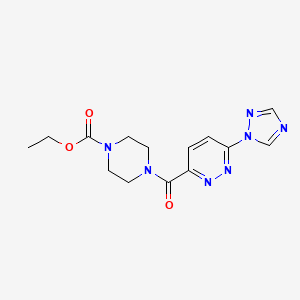
![N-(2-methoxyethyl)-2-(3-(2-(naphthalen-2-yloxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2972739.png)
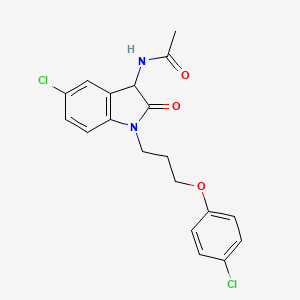

![methyl 7-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2972744.png)

